

The EZH2 Inhibitor Tazemetostat: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Ezh2-IN-8	
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Abstract

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in epigenetic regulation and has emerged as a significant target in oncology. This technical guide provides an in-depth overview of Tazemetostat (formerly EPZ-6438), a potent and selective, orally bioavailable small-molecule inhibitor of EZH2. Tazemetostat competitively inhibits the S-adenosyl-L-methionine (SAM) binding pocket of both wild-type and mutant forms of EZH2, leading to the inhibition of H3K27 methylation and subsequent reactivation of silenced tumor suppressor genes. This document details the mechanism of action, quantitative biochemical and cellular activity, pharmacokinetic properties, and preclinical and clinical efficacy of Tazemetostat. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are also provided to support further research and development in this area.

Introduction to EZH2 and Tazemetostat

The Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] PRC2 is a key epigenetic regulator that catalyzes the mono-, di-, and tri-methylation of lysine 27 on histone H3 (H3K27), with H3K27me3 being a hallmark of facultative heterochromatin and transcriptional repression.[3][4] Dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, is implicated in the pathogenesis of various cancers, including non-Hodgkin lymphoma and certain solid tumors.[5] This has led to the development of EZH2 inhibitors as a promising therapeutic strategy.





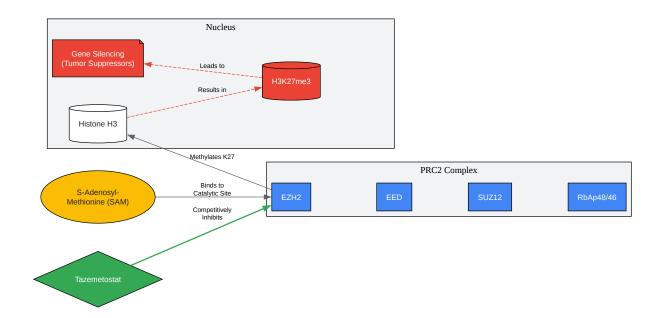


Tazemetostat (Tazverik®) is a first-in-class, selective EZH2 inhibitor that has received FDA approval for the treatment of metastatic or locally advanced epithelioid sarcoma and relapsed or refractory follicular lymphoma.[2][6] It acts as a competitive inhibitor of the SAM cofactor, thereby blocking the methyltransferase activity of EZH2.[7]

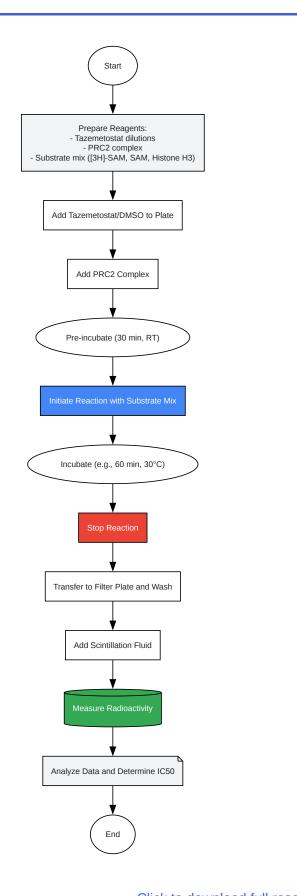
Mechanism of Action

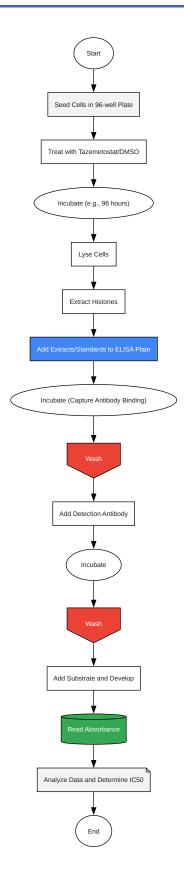
Tazemetostat selectively binds to the S-adenosylmethionine (SAM)-binding pocket of both wild-type and mutated forms of EZH2.[8] This competitive inhibition prevents the transfer of methyl groups from SAM to histone H3 at lysine 27. The reduction in H3K27me3 levels leads to a more open chromatin state, allowing for the transcriptional reactivation of previously silenced genes, including tumor suppressor genes.[2][3] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells that are dependent on EZH2 activity.[9]











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